(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-oxoethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h6,9H,4-5,7-8H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZEJFXZCXYMP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R N Boc 3 2 Oxo Ethyl Morpholine
Enantioselective Synthesis Approaches
The controlled introduction of the stereocenter at the C-3 position of the morpholine (B109124) ring is the critical challenge in the synthesis of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine. Several enantioselective methods have been developed to achieve this, ranging from the use of chiral starting materials to advanced catalytic systems.
Chiral Auxiliary-Mediated Strategies in Morpholine Ring Formation
The use of chiral auxiliaries is a classical and reliable method for inducing stereoselectivity in a reaction. researchgate.net In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a key bond-forming reaction, after which it is cleaved to yield the desired enantiomerically enriched product. researchgate.netresearchgate.net
A prominent example of this strategy involves the use of natural amino acids as chiral templates. For instance, (R)-serine can serve as a precursor for the synthesis of (R)-3-substituted morpholines. electronicsandbooks.com The inherent chirality of serine is used to construct the morpholine core, with the substituent at the C-3 position originating from the serine side chain or being introduced through subsequent modifications. The synthesis typically involves N-protection of the amino acid, followed by cyclization with a suitable two-carbon electrophile. While direct cyclization of serine with reagents like chloroacetyl chloride can be challenging, protection of the amine, for example as an N-benzyl derivative, facilitates the ring closure to a morpholinone intermediate. electronicsandbooks.com This intermediate can then be further elaborated to the desired target molecule.
Table 1: Chiral Auxiliary-Mediated Synthesis of Morpholine Precursors Data based on analogous reactions for 3-substituted morpholines.
| Chiral Auxiliary | Key Reaction Step | Diastereomeric/Enantiomeric Excess | Reference |
| (R)-Serine | Cyclization to morpholinone | >98% ee | electronicsandbooks.com |
| Pseudoephedrine | Brønsted acid-catalyzed cyclization | High diastereoselectivity | Conceptual application |
Asymmetric Catalysis for Stereocontrol
Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries for the synthesis of chiral molecules. francis-press.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both organocatalytic and metal-catalyzed methods have been explored for the synthesis of chiral morpholines.
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. While pyrrolidine-based catalysts are highly effective in many reactions, morpholine-based enamines have been reported to be less reactive due to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen. organic-chemistry.orgnih.gov However, recent research has shown that specifically designed morpholine-based organocatalysts, such as β-morpholine amino acids, can be highly effective. These catalysts have been successfully used in Michael addition reactions to create chiral carbon-carbon bonds with excellent diastereo- and enantioselectivity. nih.gov
In a hypothetical application to the synthesis of this compound, a chiral morpholine-based catalyst could be used to facilitate a conjugate addition to an appropriate α,β-unsaturated precursor, thereby establishing the stereocenter at the C-3 position.
Transition metal catalysis is a powerful tool for the enantioselective synthesis of heterocyclic compounds. bohrium.comubc.ca Several metal-based catalytic systems have been developed for the synthesis of chiral 3-substituted morpholines.
One notable method is a tandem one-pot reaction involving a titanium-catalyzed intramolecular hydroamination of an aminoalkyne, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation of the resulting cyclic imine. organic-chemistry.orgnih.gov This approach, using the well-known Noyori-Ikariya catalyst, has been shown to produce 3-substituted morpholines in high yields and with excellent enantioselectivities (>95% ee). nih.gov The success of this reaction is attributed to hydrogen-bonding interactions between the substrate and the catalyst, which effectively control the stereochemical outcome. nih.gov
Another strategy involves the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine (B43304) derivatives. nih.gov These precursors can be synthesized from enantiomerically pure amino alcohols. The palladium catalyst facilitates the cyclization to form the morpholine ring with the stereochemistry being controlled by the chiral starting material and the reaction mechanism. nih.gov
Asymmetric hydrogenation of dehydromorpholines catalyzed by a rhodium complex with a large bite angle bisphosphine ligand is another effective method, although it has been more extensively developed for 2-substituted morpholines. nih.gov Limited examples exist for the synthesis of 3-substituted chiral morpholines via this route. nih.gov
Table 2: Metal-Catalyzed Asymmetric Synthesis of 3-Substituted Morpholines Data based on reported yields and enantioselectivities for analogous reactions.
| Catalytic System | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |
| Ti(NMe₂)₂(NMe₂Bn)₂ / RuCl[(S,S)-Ts-DPEN] | Aminoalkyne | Good | >95% | nih.gov |
| Pd(OAc)₂ / P(2-furyl)₃ | O-Allyl ethanolamine | Moderate to Good | Dependent on chiral precursor | nih.gov |
| SKP-Rh complex | Dehydromorpholine | - | 73% (for endocyclic) | nih.gov |
Chemoenzymatic Pathways Utilizing Biocatalysts
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and highly selective synthetic routes. researchgate.net Enzymes, such as lipases, can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks.
For example, a racemic mixture of a suitable morpholine precursor could be subjected to enzymatic resolution. Candida antarctica lipase (B570770) B (CALB) is a well-known biocatalyst for the enantioselective acylation or hydrolysis of alcohols and esters. researchgate.net In a potential synthetic route towards this compound, a racemic precursor containing a hydroxyl or ester group could be resolved using a lipase, selectively transforming one enantiomer and allowing for the separation of the desired (R)-enantiomer.
Resolution Techniques for Enantiomeric Enrichment
Classical resolution involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers can then be separated by physical methods such as crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.
Chromatographic resolution using a chiral stationary phase (CSP) is another powerful technique. In this method, the racemic mixture is passed through a chromatography column containing a chiral packing material. The enantiomers interact differently with the CSP, leading to their separation. This method is widely used for both analytical and preparative-scale separations of enantiomers.
Diastereoselective Synthesis Routes
The creation of the chiral center at the C3 position of the morpholine ring with the desired (R)-configuration is a key challenge. Diastereoselective synthesis routes are often employed to control the stereochemical outcome of the reaction.
The stereochemistry of the final product is frequently dictated by the stereochemistry of the precursors. One common strategy involves the use of chiral amino alcohols as starting materials. For instance, a concise asymmetric synthesis of cis-3,5-disubstituted morpholines has been developed from readily available enantiopure amino alcohol precursors nih.gov. This approach allows for the variation of substituents on the morpholine ring in a stereocontrolled manner nih.gov.
Another strategy involves the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol, catalyzed by Iron(III) organic-chemistry.org. The diastereoselectivity is achieved through either C-O or C-N bond formation organic-chemistry.org. Furthermore, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce highly substituted morpholines with excellent diastereoselectivities rsc.org.
In the context of synthesizing this compound, a plausible approach would involve the cyclization of a chiral precursor where the stereocenter that will become C3 is already established. The diastereoselectivity of the cyclization step would be influenced by the nature of the substituents and the reaction conditions. For example, the Petasis reaction has been used for the diastereoselective synthesis of morpholinone derivatives, which can be further transformed into tetrahydroisoquinoline derivatives nih.gov. This highlights the potential of using multi-component reactions to set up the desired stereochemistry.
When a synthetic route yields a mixture of diastereomers, efficient purification methods are essential to isolate the desired stereoisomer. The separation of diastereomeric morpholinone derivatives, formed via the Petasis reaction, has been successfully achieved, allowing for the isolation of the pure major diastereomer which then proceeds in the synthetic sequence nih.gov.
Commonly employed techniques for the separation of diastereomers include:
Column Chromatography: This is the most widely used method for separating diastereomers on a laboratory scale. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation.
Crystallization: If one diastereomer forms crystals more readily or has significantly different solubility properties, fractional crystallization can be an effective purification method.
High-Performance Liquid Chromatography (HPLC): For analytical and semi-preparative scale separations, chiral or achiral HPLC can provide excellent resolution of diastereomers.
The specific method for purifying diastereomers of a precursor to this compound would depend on the physical and chemical properties of the intermediates.
Precursor Synthesis and Derivatization Strategies
The successful synthesis of the target compound relies heavily on the strategic design and synthesis of key precursors.
The foundation of an enantioselective synthesis is the availability of enantiopure starting materials. A variety of methods exist for obtaining such compounds:
From the Chiral Pool: Utilizing naturally occurring chiral molecules like amino acids or carbohydrates. For instance, enantiopure amino alcohols can be derived from amino acids nih.gov.
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce enantioselectivity in a reaction. Asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst is one such method that yields 2-substituted chiral morpholines with high enantioselectivities rsc.org.
Resolution: Separating a racemic mixture into its constituent enantiomers.
For the synthesis of this compound, an enantiopure amino alcohol with the (R)-configuration at the carbon that will become C3 of the morpholine ring would be a logical starting point. For example, the synthesis of morpholino nucleosides has been achieved starting from enantiopure glycidol (B123203) rsc.org.
| Starting Material Source | Method | Relevance to Target Synthesis |
| Chiral Pool (e.g., Amino Acids) | Conversion to enantiopure amino alcohols. nih.gov | Provides a direct route to chiral precursors for the morpholine ring. |
| Prochiral Substrates | Asymmetric hydrogenation. rsc.org | Can establish the desired stereocenter early in the synthesis. |
| Racemic Mixtures | Resolution techniques. | A classical but often less efficient method for obtaining the required enantiomer. |
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions organic-chemistry.orgwikipedia.org. The protection of the morpholine nitrogen is a crucial step to prevent unwanted side reactions during the synthesis and to modulate the reactivity of the molecule.
The N-Boc protection of amines is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base organic-chemistry.org. Several methods have been developed to perform this transformation efficiently and chemoselectively:
Catalyst-Free Conditions: N-Boc protection of amines can be carried out with (Boc)₂O at room temperature without any catalyst, offering a green and simple procedure researchgate.net.
Water-Mediated Catalyst-Free Conditions: A simple and eco-friendly protocol for N-Boc protection has been described using water-acetone as the solvent system, leading to excellent yields in short reaction times nih.gov.
Catalytic Methods: Various catalysts, such as 1-alkyl-3-methylimidazolium cation-based ionic liquids, can enhance the efficiency of the N-Boc protection reaction organic-chemistry.org.
| Reagent | Conditions | Advantages |
| (Boc)₂O | Catalyst-free, room temperature researchgate.net. | Simplicity, green chemistry. |
| (Boc)₂O | Water-acetone, catalyst-free nih.gov. | Eco-friendly, high yields, short reaction times. |
| (Boc)₂O | Ionic liquid catalyst organic-chemistry.org. | High efficiency and chemoselectivity. |
Stereochemical Characterization and Control
Mechanisms of Stereochemical Induction and Preservation
The stereoselective synthesis of 3-substituted morpholines can be achieved through various strategies that establish and preserve the desired stereochemistry at the C3 position. These methods often employ chiral starting materials or chiral catalysts to direct the formation of the (R)-enantiomer.
One common approach involves the use of enantiomerically pure starting materials, such as (R)-serine derivatives, which can be elaborated through a series of chemical transformations to yield the target morpholine (B109124). electronicsandbooks.com In such syntheses, the stereocenter from the starting material is carried through the synthetic sequence. The preservation of stereochemical integrity during these transformations is crucial and depends heavily on the reaction conditions employed.
Another powerful strategy is the use of asymmetric catalysis. For instance, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce highly substituted morpholines with excellent diastereoselectivity and enantioselectivity. acs.org Similarly, palladium-catalyzed carboamination reactions of N-allyl ethanolamine (B43304) derivatives, derived from enantiopure amino alcohols, can yield cis-3,5-disubstituted morpholines with high stereocontrol. nih.gov The choice of ligand on the metal catalyst is often critical in dictating the stereochemical outcome of these reactions.
Furthermore, electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols can also lead to the formation of chiral morpholine derivatives. banglajol.info The stereochemistry of the starting amino alcohol directs the stereochemical course of the cyclization.
Methodologies for Enantiomeric and Diastereomeric Excess Determination
The accurate determination of the enantiomeric and diastereomeric excess is a critical aspect of quality control in the synthesis of chiral compounds like (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine. Several analytical techniques are routinely employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times. For N-Boc protected amino acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. uou.ac.in The choice of mobile phase, which typically consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is crucial for achieving optimal separation.
Table 1: Illustrative Chiral HPLC Parameters for N-Boc Protected Heterocycles This table provides a general example of conditions that might be adapted for the analysis of this compound, based on methods for similar compounds.
| Parameter | Typical Condition |
|---|---|
| Chiral Stationary Phase | Cellulose or Amylose based (e.g., CHIRALPAK® series) |
| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 90:10, 80:20 v/v) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 210-254 nm |
Chiral Gas Chromatography (GC) is another valuable technique for the separation of enantiomers, particularly for volatile compounds. Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. For certain classes of molecules, derivatization may be necessary to increase volatility and improve separation. While less common than HPLC for N-Boc protected compounds due to their relatively low volatility, it can be a viable option.
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). These agents are themselves chiral and interact with the enantiomers in solution to form diastereomeric complexes. These complexes have different magnetic environments, which can lead to the separation of signals for the two enantiomers in the NMR spectrum. Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), have historically been used for this purpose. The integration of the separated signals allows for the quantification of the enantiomeric ratio.
Optical rotation, measured using a polarimeter, is a fundamental property of chiral molecules that rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). While optical rotation can confirm the presence of a chiral compound and indicate which enantiomer is in excess, it is generally not sufficient on its own for the accurate determination of high enantiomeric excess.
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can also provide information about the stereochemistry of a molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used for its characterization.
Stereochemical Stability and Potential for Racemization
The stereochemical stability of this compound is a critical consideration, as racemization can lead to a loss of biological activity and the formation of undesired stereoisomers. The primary site of potential racemization in this molecule is the α-carbon of the aldehyde group.
Aldehydes with a stereocenter at the α-position are known to be susceptible to racemization, especially in the presence of acid or base. youtube.comsketchy.comlibretexts.org This process occurs through the formation of a planar enol or enolate intermediate, which is achiral. youtube.comlibretexts.org Protonation of the carbonyl oxygen under acidic conditions, followed by deprotonation at the α-carbon, leads to the enol. youtube.com Under basic conditions, direct deprotonation of the α-carbon forms the enolate anion. In both cases, the planar intermediate can be protonated from either face, leading to a mixture of both (R) and (S) enantiomers and thus, racemization. youtube.comsketchy.com
The N-Boc protecting group on the morpholine nitrogen is generally stable under neutral and basic conditions but can be removed under acidic conditions. The stability of the stereocenter at C3 of the morpholine ring itself is generally high and less prone to epimerization under standard synthetic and purification conditions. However, the lability of the α-chiral center of the aldehyde functionality necessitates careful control of pH and temperature during synthesis, purification, and storage to prevent the erosion of enantiomeric purity.
Reactivity Profile and Synthetic Transformations of R N Boc 3 2 Oxo Ethyl Morpholine
Reactions Involving the Aldehyde Functionality
The aldehyde group in (R)-N-Boc-3-(2-oxo-ethyl)-morpholine is a key site for a variety of chemical transformations, enabling carbon-carbon and carbon-nitrogen bond formations, as well as oxidation and reduction reactions.
Nucleophilic Additions (e.g., Organometallic Reagents, Cyanohydrin Formation)
The electrophilic carbon of the aldehyde is susceptible to attack by a range of nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, are expected to add to the aldehyde to furnish secondary alcohols. The stereochemical outcome of such additions to chiral α-amino aldehydes is often influenced by the nature of the N-protecting group and the reaction conditions, with potential for both chelation-controlled and non-chelation-controlled pathways. While specific studies on this compound are not extensively documented, related transformations with N-Boc protected α-amino aldehydes are well-established.
Another important nucleophilic addition is the formation of cyanohydrins upon treatment with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide. This reaction provides access to β-amino-α-hydroxy nitriles, which are valuable intermediates for the synthesis of α-hydroxy carboxylic acids and β-amino alcohols.
| Reagent Type | Example Reagent | Expected Product |
| Organometallic | Methylmagnesium bromide | (R)-N-Boc-3-(2-hydroxypropyl)-morpholine |
| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | (R)-N-Boc-3-(1-cyano-2-hydroxyethyl)-morpholine |
Reductive Aminations for Diverse Amine Synthesis
Reductive amination represents a powerful method for the synthesis of a wide array of secondary and tertiary amines starting from the aldehyde. This one-pot reaction typically involves the initial formation of an imine or iminium ion intermediate by condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being particularly common due to their mildness and selectivity. This methodology allows for the introduction of diverse substituents at the nitrogen atom, leading to a broad library of morpholine (B109124) derivatives. For instance, a one-pot tandem direct reductive amination followed by N-Boc protection has been developed for the synthesis of N-Boc protected secondary amines from aldehydes and primary amines. nih.gov
| Amine | Reducing Agent | Expected Product |
| Benzylamine | Sodium triacetoxyborohydride (STAB) | (R)-N-Boc-3-(2-(benzylamino)ethyl)-morpholine |
| Dimethylamine | Sodium cyanoborohydride (NaBH3CN) | (R)-N-Boc-3-(2-(dimethylamino)ethyl)-morpholine |
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
The aldehyde functionality readily undergoes olefination reactions to form alkenes. The Wittig reaction, utilizing a phosphonium (B103445) ylide, can be employed to introduce a variety of substituted and unsubstituted vinyl groups. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield predominantly (E)-alkenes. masterorganicchemistry.com
The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative and often superior method for the synthesis of alkenes, particularly (E)-alkenes, from aldehydes. wikipedia.orgnrochemistry.com This reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig reagent. The water-soluble phosphate (B84403) byproduct of the HWE reaction simplifies product purification. The Still-Gennari modification of the HWE reaction can be used to favor the formation of (Z)-alkenes. nrochemistry.com
| Reaction | Reagent | Expected Product |
| Wittig | Methyltriphenylphosphonium bromide / Base | (R)-N-Boc-3-(prop-2-en-1-yl)-morpholine |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate / Base | Ethyl (E)-3-((R)-4-Boc-morpholin-3-yl)acrylate |
Oxidation to Carboxylic Acid Derivatives
The aldehyde group can be readily oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO2) in the presence of a scavenger for hypochlorite, is a mild and efficient method for the oxidation of aldehydes to carboxylic acids without affecting other sensitive functional groups. Other common reagents include potassium permanganate (B83412) (KMnO4) and Jones reagent (CrO3/H2SO4), although these are generally more powerful and less selective. The resulting carboxylic acid, (R)-N-Boc-morpholine-3-acetic acid, is a valuable intermediate for the synthesis of peptides and other biologically active molecules.
| Oxidizing Agent | Typical Conditions | Expected Product |
| Sodium chlorite (NaClO2) | t-BuOH, NaH2PO4, 2-methyl-2-butene | (R)-N-Boc-morpholine-3-acetic acid |
| Potassium permanganate (KMnO4) | Acetone, water | (R)-N-Boc-morpholine-3-acetic acid |
Reduction to Primary Alcohols
The aldehyde can be easily reduced to the corresponding primary alcohol, (R)-N-Boc-3-(2-hydroxyethyl)-morpholine. This transformation can be achieved using a variety of mild reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is a commonly used and effective reagent for this purpose. Other reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but are much more reactive and less chemoselective. The resulting primary alcohol can serve as a precursor for further functionalization, such as etherification or esterification. The bioreduction of related N-Boc protected ketones to the corresponding alcohols has also been reported, highlighting the potential for enzymatic methods. nih.gov
| Reducing Agent | Typical Solvent | Expected Product |
| Sodium borohydride (NaBH4) | Methanol or Ethanol | (R)-N-Boc-3-(2-hydroxyethyl)-morpholine |
| Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) | (R)-N-Boc-3-(2-hydroxyethyl)-morpholine |
Transformations of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of the N-Boc group in this compound or its derivatives unmasks the secondary amine of the morpholine ring, allowing for further synthetic manipulations at this position.
Common methods for the removal of the Boc group involve treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate. nih.gov Other milder methods, including the use of Lewis acids or thermolytic conditions, have also been developed. researchgate.netresearchgate.net The choice of deprotection method will depend on the sensitivity of other functional groups present in the molecule. Following deprotection, the resulting secondary amine can undergo a variety of reactions, including acylation, alkylation, and arylation, to generate a diverse range of N-substituted morpholine derivatives.
| Deprotection Reagent | Typical Conditions | Product |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | (R)-3-(2-Oxo-ethyl)-morpholine trifluoroacetate (B77799) salt |
| Hydrogen chloride (HCl) | Dioxane or Ethyl Acetate | (R)-3-(2-Oxo-ethyl)-morpholine hydrochloride salt |
| Oxalyl chloride | Methanol | (R)-3-(2-Oxo-ethyl)-morpholine hydrochloride salt nih.gov |
Selective Deprotection Methodologies
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its susceptibility to cleavage under acidic conditions. nih.gov The removal of the Boc group from this compound unmasks the secondary amine of the morpholine ring, allowing for further synthetic transformations. The aldehyde functionality is generally stable to the acidic conditions required for Boc deprotection.
Several methodologies can be employed for the selective deprotection of the N-Boc group. The choice of method often depends on the presence of other sensitive functional groups in the molecule and the desired reaction scale.
Commonly used reagents for Boc deprotection include strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. organic-chemistry.org These reactions are typically fast and efficient, proceeding at room temperature.
For substrates sensitive to strong acids, milder conditions can be utilized. A solution of phosphoric acid in water has been shown to be an effective and environmentally benign reagent for the deprotection of Boc groups, with the advantage of tolerating other acid-labile groups. organic-chemistry.org Another mild method involves the use of oxalyl chloride in methanol, which can effect deprotection at room temperature in a relatively short time.
The following table summarizes common conditions for the selective deprotection of N-Boc groups, which are applicable to this compound.
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 h |
| Hydrogen Chloride (HCl) | 1,4-Dioxane or Methanol | 0 - 25 | 1 - 4 h |
| Phosphoric Acid (aq) | Water | 25 - 50 | 2 - 12 h |
| Oxalyl Chloride | Methanol | 25 | 1 - 4 h |
This table presents generalized conditions for N-Boc deprotection and may require optimization for the specific substrate.
Post-Deprotection Functionalization of the Morpholine Nitrogen
Once the Boc group is removed to yield (R)-3-(2-oxoethyl)morpholine, the newly exposed secondary amine is available for a variety of functionalization reactions. The most common of these are alkylation and acylation reactions, which form new carbon-nitrogen or acyl-nitrogen bonds, respectively.
Alkylation: The secondary amine of the deprotected morpholine can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the formed acid. The reaction introduces an alkyl group onto the nitrogen atom. The choice of base and solvent is crucial to control the extent of alkylation and avoid side reactions.
Acylation: The secondary amine readily reacts with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This reaction is usually carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct.
Below is a table of representative conditions for the post-deprotection functionalization of the morpholine nitrogen.
| Reaction Type | Reagent(s) | Base | Solvent(s) | Temperature (°C) |
| Alkylation | Alkyl halide (e.g., R-Br, R-I) | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 25 - 80 |
| Acylation | Acyl chloride (e.g., R-COCl) | Triethylamine, Pyridine | Dichloromethane, THF | 0 - 25 |
This table provides general conditions for N-alkylation and N-acylation of secondary amines and may need to be adapted for (R)-3-(2-oxoethyl)morpholine.
Reactivity of the Morpholine Ring System
The morpholine ring in this compound is generally stable. However, under specific conditions, it can undergo functionalization or even ring-opening and rearrangement reactions.
Regioselective Functionalization of the Morpholine Ring (if applicable)
The direct regioselective functionalization of the C-H bonds of the morpholine ring while the nitrogen is protected as a Boc-carbamate is challenging due to the relatively unactivated nature of these bonds. However, strategies have been developed for the functionalization of related N-Boc protected heterocyclic systems. nih.govnih.gov
One potential approach involves directed metalation, where the Boc group directs a strong base (like a lithium amide) to deprotonate an adjacent C-H bond. Subsequent reaction with an electrophile could lead to functionalization at the C2 or C5 position. The regioselectivity between these positions would likely be influenced by steric and electronic factors. For 3-substituted morpholines, deprotonation at the C2 position would be sterically more accessible than at the C5 position, which is adjacent to the substituent.
Another possibility for functionalization could involve radical-based reactions, although controlling the regioselectivity can be difficult.
At present, there is limited specific literature on the regioselective functionalization of this compound itself. The development of such methods would be a valuable contribution to the synthetic chemistry of substituted morpholines.
Ring-Opening and Rearrangement Reactions (if applicable)
The morpholine ring is a relatively stable six-membered heterocycle and does not readily undergo ring-opening or rearrangement reactions under standard conditions. However, specific reagents and conditions can induce such transformations.
A Chinese patent describes a method for the oxidative ring-opening of morpholine derivatives using visible light as an energy source and oxygen as the final oxidant. nih.gov This method cleaves the C(sp³)-C(sp³) bonds of the morpholine ring under mild conditions, avoiding the need for transition metals or harsh oxidants. While the patent does not specifically mention this compound, it demonstrates the feasibility of such a transformation for N-aryl and other substituted morpholines. The application of this methodology to the title compound could potentially lead to novel ring-opened products.
Rearrangement reactions of N-Boc protected morpholines are not commonly reported in the literature. The stability of the Boc group and the morpholine ring generally precludes rearrangements under typical synthetic conditions. More forceful conditions that might induce rearrangement would likely also lead to the cleavage of the Boc protecting group or decomposition of the molecule.
Applications in the Total Synthesis of Complex Molecular Architectures
Utilization as a Chiral Building Block in Natural Product Synthesis
The morpholine (B109124) ring is a structural motif found in a number of natural products, highlighting its biological relevance. lifechemicals.com For instance, natural alkaloids such as polygonapholine and chenolin C incorporate the morpholine core. lifechemicals.com The synthesis of these and other complex natural products often relies on a chiral pool approach, where enantiomerically pure starting materials are used to control the stereochemistry of the final molecule.
(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is an exemplary chiral building block for such endeavors. Its (R)-configuration provides a fixed stereochemical anchor, guiding the stereochemical outcome of subsequent transformations. The aldehyde functionality can be elaborated through various synthetic operations to construct the specific side chains required for the target natural product. While direct total syntheses employing this specific aldehyde are not extensively documented in readily available literature, its potential is evident. Synthetic chemists can envision its use in pathways where a chiral amino alcohol fragment with a two-carbon extension is required, leveraging the inherent stereochemistry of the building block to achieve the desired enantiopure target.
Strategic Role in the Construction of Advanced Heterocyclic Scaffolds
The true synthetic power of this compound is realized in its ability to serve as a foundation for more elaborate heterocyclic systems. The aldehyde group is a gateway to a vast array of chemical transformations that can be used to append new rings or functional groups to the morpholine core.
One of the most direct and powerful transformations of the aldehyde group is reductive amination. This reaction allows for the straightforward synthesis of a wide variety of chiral secondary and tertiary amines by treating the aldehyde with a primary or secondary amine in the presence of a reducing agent. d-nb.info This methodology provides access to advanced intermediates where the morpholine scaffold is linked to other molecular fragments via an ethyl-amine bridge.
The resulting amines can be further functionalized. For example, acylation with acid chlorides or activated carboxylic acids yields a diverse range of amide derivatives. This two-step sequence (reductive amination followed by acylation) is a cornerstone of medicinal chemistry for rapidly building libraries of related compounds for structure-activity relationship (SAR) studies. e3s-conferences.org
| Reagent (Amine) | Reducing Agent | Intermediate Amine Product | Acylating Agent | Final Amide Product |
| Benzylamine | Sodium triacetoxyborohydride (B8407120) | (R)-N-Boc-3-(2-(benzylamino)ethyl)morpholine | Acetyl chloride | (R)-N-Boc-3-(2-(N-benzylacetamido)ethyl)morpholine |
| Piperidine | Sodium cyanoborohydride | (R)-N-Boc-3-(2-(piperidin-1-yl)ethyl)morpholine | Benzoyl chloride | (R)-N-Boc-3-(2-(1-benzoylpiperidin-2-yl)ethyl)morpholine |
| Aniline | Platinum on Carbon/H₂ | (R)-N-Boc-3-(2-(phenylamino)ethyl)morpholine | Propionyl chloride | (R)-N-Boc-3-(2-(N-phenylpropionamido)ethyl)morpholine |
This table presents illustrative examples of the synthesis of chiral amines and amides.
The aldehyde functionality of this compound is an ideal electrophilic partner for intramolecular cyclization reactions designed to build polycyclic systems. A prominent example of such a strategy is the Pictet-Spengler reaction. wikipedia.orgname-reaction.com In this reaction, a β-arylethylamine condenses with an aldehyde to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield a tetracyclic product. nih.govjk-sci.com
By first coupling a suitable β-arylethylamine (like tryptamine or phenylethylamine) to the morpholine core via reductive amination (as described in 5.2.1), a precursor for an intramolecular Pictet-Spengler reaction can be generated. Subsequent acid-catalyzed cyclization would forge a new ring, fusing it to the aromatic system and creating complex, polycyclic architectures that are common in alkaloid natural products. nih.gov This strategy allows the chiral morpholine unit to be seamlessly integrated into a larger, rigidified scaffold, with its stereocenter influencing the conformation of the newly formed ring system.
Beyond fused polycyclic systems, this compound can be employed in the synthesis of spirocyclic and other complex fused ring systems. Spirocycles, where two rings share a single atom, are of increasing interest in drug discovery due to their inherent three-dimensionality. nih.gov
A relevant synthetic strategy involves the intramolecular addition of a nucleophile to an aldehyde or an in situ generated aldehyde. For example, methods have been developed for the synthesis of spiro-morpholinones where ozonolysis of an allylic precursor generates an aldehyde, which then undergoes spontaneous intramolecular cyclization with an amide nitrogen to form the spirocyclic hemiaminal. nih.gov The aldehyde in this compound could be similarly exploited. By tethering a suitable nucleophile to the morpholine nitrogen or another position, an intramolecular reaction with the aldehyde could be triggered to form a new spirocyclic or fused ring.
Development of Chemical Libraries and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space by creating collections of structurally diverse small molecules from a common starting material. souralgroup.comrsc.org this compound is an ideal scaffold for DOS due to its combination of a rigid, chiral core and a highly versatile reactive handle. nih.govnih.gov
The aldehyde group can participate in a multitude of reactions, allowing for the introduction of a wide array of functional groups and structural motifs. This "appendage diversity" can be used to generate large chemical libraries for high-throughput screening. nih.gov
| Reaction Type | Reagent Class | Resulting Functional Group/Scaffold |
| Reductive Amination | Primary/Secondary Amines | Substituted Amines |
| Wittig Reaction | Phosphonium (B103445) Ylides | Alkenes |
| Grignard Reaction | Organomagnesium Halides | Secondary Alcohols |
| Aldol (B89426) Condensation | Ketones/Aldehydes | α,β-Unsaturated Ketones |
| Knoevenagel Condensation | Active Methylene Compounds | Substituted Alkenes |
| Ugi Multicomponent Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides |
This table illustrates the synthetic versatility of the aldehyde group for diversity-oriented synthesis.
By systematically applying these and other reactions, chemists can rapidly generate a library of compounds where the chiral morpholine core is decorated with a vast number of different substituents, each potentially having a unique biological activity. nih.gov
Retrosynthetic Analysis Pertaining to the Chiral Morpholine Unit
The strategic value of a building block is often best appreciated through retrosynthetic analysis, the process of deconstructing a complex target molecule to identify simple, readily available starting materials. researchgate.netadvancechemjournal.com In the retrosynthesis of many pharmaceuticals and complex bioactive molecules that contain a substituted chiral morpholine, this compound emerges as a logical and powerful precursor.
Consider a hypothetical complex drug target containing a C3-substituted (R)-morpholine moiety. A key retrosynthetic disconnection would involve cleaving a bond formed from the aldehyde functionality. For example, if the target contains a substituted amino-ethyl side chain at the C3 position, a C-N disconnection would lead back to the parent aldehyde, this compound, and the corresponding amine. This simplifies a complex chiral structure into two simpler, often commercially available or easily synthesized, components. This approach highlights the building block's role in streamlining the synthesis of complex molecules by providing a reliable and stereochemically defined foundation. The presence of the Boc protecting group also facilitates this strategy, as it can be easily removed at a later stage to reveal a secondary amine for further functionalization. researchgate.net
Computational and Theoretical Investigations of R N Boc 3 2 Oxo Ethyl Morpholine
Conformational Analysis and Energy Minima Determination
The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological function. For a flexible six-membered ring system like morpholine (B109124), a thorough conformational analysis is crucial. The morpholine ring typically adopts a chair conformation, which is significantly more stable than the boat or twist-boat conformations due to minimized torsional and steric strain. The presence of a bulky N-Boc (tert-butyloxycarbonyl) protecting group and a 2-oxo-ethyl substituent at the C3 position introduces specific conformational preferences.
Computational methods, particularly Density Functional Theory (DFT) and molecular mechanics, are employed to determine the stable conformers and their relative energies. The chair conformation of the morpholine ring is the global minimum. Within the chair conformation, the substituents can occupy either axial or equatorial positions. For the (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine, the large N-Boc group is expected to predominantly occupy the equatorial position to minimize steric interactions with the rest of the ring. The 3-(2-oxo-ethyl) substituent will also have a preference for the equatorial position to avoid 1,3-diaxial interactions with the hydrogen atoms on the ring.
The relative energies of the different chair and boat conformations can be calculated to quantify their populations at a given temperature. The energy difference between the most stable chair conformation and the higher energy boat or twist-boat conformations provides insight into the conformational flexibility of the molecule.
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) (Estimated) |
| Chair (most stable) | N-Boc (equatorial), 3-substituent (equatorial) | 0 |
| Chair | N-Boc (equatorial), 3-substituent (axial) | 2-4 |
| Twist-Boat | - | ~5-6 |
| Boat | - | ~6-7 |
Note: The relative energy values are estimates based on conformational studies of similar N-substituted morpholine and cyclohexane (B81311) systems. Specific values for this compound would require dedicated quantum chemical calculations.
Electronic Structure and Reactivity Prediction using Quantum Chemical Methods
Quantum chemical methods, such as DFT, are powerful tools for elucidating the electronic structure of a molecule and predicting its reactivity. By calculating properties like molecular orbitals (HOMO and LUMO), electrostatic potential, and atomic charges, one can identify the most reactive sites for nucleophilic and electrophilic attack.
For this compound, the key functional groups are the aldehyde, the carbamate (B1207046) (Boc group), and the morpholine ring itself. The aldehyde group is a strong electrophilic center due to the polarization of the carbon-oxygen double bond, making the carbonyl carbon susceptible to attack by nucleophiles. The lone pairs on the oxygen and nitrogen atoms of the morpholine ring and the carbamate group are potential nucleophilic sites.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is typically localized on the more electron-rich parts of the molecule (nucleophilic sites), while the LUMO is localized on the electron-deficient parts (electrophilic sites). In this molecule, the HOMO is expected to have significant contributions from the oxygen and nitrogen atoms of the morpholine ring, while the LUMO will be centered on the carbonyl carbon of the aldehyde. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
| Property | Predicted Characteristic | Implication for Reactivity |
| HOMO Energy | Relatively high | Indicates susceptibility to oxidation and reaction with electrophiles. |
| LUMO Energy | Relatively low | Indicates susceptibility to reduction and reaction with nucleophiles. |
| HOMO-LUMO Gap | Moderate | Suggests good kinetic stability under normal conditions. |
| Electrostatic Potential | Negative potential around oxygen atoms, positive potential around the aldehyde carbon. | Guides the approach of charged or polar reagents. |
| Partial Atomic Charges | Significant positive charge on the aldehyde carbon, negative charges on oxygen atoms. | Quantifies the electrophilic and nucleophilic character of specific atoms. |
Note: The values for these properties would be obtained from specific DFT calculations.
Transition State Modeling of Key Synthetic Transformations
Computational modeling of reaction mechanisms, particularly the identification and characterization of transition states, provides a deeper understanding of synthetic transformations. A key synthetic step to access this compound is the oxidation of the corresponding primary alcohol, (R)-N-Boc-3-(2-hydroxyethyl)-morpholine. The Swern oxidation is a common and mild method for such transformations.
Transition state theory can be used in conjunction with quantum chemical calculations to model the entire reaction pathway. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants and products. This allows for the determination of the activation energy, which is directly related to the reaction rate. For the Swern oxidation, the mechanism involves the formation of an alkoxysulfonium salt followed by deprotonation and an intramolecular elimination. Computational modeling can help to elucidate the stereochemical outcome of the reaction by comparing the energies of the different diastereomeric transition states.
| Reaction Step (Swern Oxidation) | Key Features of the Transition State | Estimated Activation Energy (kcal/mol) |
| Formation of Alkoxysulfonium Salt | Attack of the alcohol oxygen on the activated DMSO species. | Low |
| Deprotonation | Abstraction of a proton by a hindered base (e.g., triethylamine). | Moderate |
| Intramolecular Elimination (Ylide Collapse) | Five-membered ring transition state leading to the aldehyde product. | Rate-determining step, higher energy barrier. |
Note: The activation energies are estimates based on computational studies of the Swern oxidation of similar alcohols. The actual values would depend on the specific substrate and reaction conditions.
Chiral Recognition and Interactions with Substrates/Reagents (if applicable)
The (R)-chirality of the molecule makes it a valuable building block in asymmetric synthesis. Computational modeling can be used to understand and predict how this chiral molecule interacts with other chiral molecules, such as substrates, reagents, or catalysts. This is particularly relevant for predicting the stereochemical outcome of reactions where this compound is used as a chiral starting material.
Molecular docking and molecular dynamics simulations are powerful techniques for studying these interactions. For instance, if the aldehyde is reacted with a chiral nucleophile, computational models can be used to predict which diastereomer of the product will be favored. This is achieved by building and calculating the energies of the different diastereomeric transition states, where the chiral centers of both the morpholine derivative and the nucleophile interact. The lower energy transition state will lead to the major product.
These computational approaches can model the non-covalent interactions, such as hydrogen bonds, steric repulsion, and van der Waals forces, that govern chiral recognition. nih.gov By understanding these interactions, chemists can rationally design experiments to achieve high levels of stereoselectivity. bath.ac.uk
| Type of Interaction | Description | Importance in Chiral Recognition |
| Steric Repulsion | Repulsive forces between bulky groups. | Directs the approach of the reagent to the less hindered face of the molecule. |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Can lock the conformation of the transition state, leading to high stereoselectivity. |
| Dipole-Dipole Interactions | Attractive or repulsive forces between polar bonds. | Influences the orientation of the interacting molecules. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces. | Contribute to the overall stability of the transition state complex. |
Future Research Directions and Emerging Trends
Exploration of Novel Asymmetric Synthetic Methodologies
The development of efficient and highly stereoselective methods for the synthesis of chiral morpholines is a continuous area of research. While several strategies exist for the synthesis of 3-substituted morpholines, new approaches that offer improved yields, enantioselectivities, and substrate scope are highly sought after. rsc.orgrsc.orgnih.gov
Future efforts in the synthesis of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine and its analogs are likely to focus on:
Organocatalytic Asymmetric Synthesis: Organocatalysis has emerged as a powerful tool for the construction of chiral molecules without the need for metal catalysts. rsc.orgvanderbilt.edu Novel organocatalytic strategies, such as intramolecular aza-Michael additions or cascade reactions, could provide direct access to the chiral morpholine (B109124) core from achiral starting materials with high enantiomeric excess. rsc.org
Enzyme-Catalyzed Resolutions: Biocatalysis, particularly the use of lipases and other enzymes for kinetic resolution, offers a green and highly selective method for obtaining enantiopure compounds. researchgate.net Research into new enzymatic methods for the resolution of racemic precursors to this compound could provide a scalable and environmentally benign synthetic route.
Transition-Metal-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of unsaturated morpholine precursors using chiral transition-metal catalysts is a proven method for establishing the stereocenter at the C3 position. rsc.orgnih.govrsc.org Future work may involve the development of new, more active, and selective catalysts to improve the efficiency of this transformation for a wider range of substrates.
A comparison of potential asymmetric synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Asymmetric Synthetic Methodologies
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Organocatalysis | Metal-free, mild reaction conditions, readily available catalysts. rsc.orgvanderbilt.edu | Catalyst loading, scalability for some systems. |
| Biocatalysis | High enantioselectivity, environmentally friendly. researchgate.net | Substrate specificity, enzyme stability. |
Development of Catalyst Systems Employing Chiral Morpholine Derivatives
Chiral morpholine derivatives themselves can serve as valuable ligands in asymmetric catalysis. researchgate.net The rigid, chair-like conformation of the morpholine ring and the presence of heteroatoms make it an attractive scaffold for the design of new chiral ligands for a variety of metal-catalyzed and organocatalytic reactions.
Future research in this area could involve:
Synthesis of Novel Chiral Ligands: this compound can be derivatized to introduce coordinating groups, such as phosphines, amines, or oxazolines, to create a library of novel chiral ligands. The aldehyde functionality provides a convenient handle for such modifications.
Application in Asymmetric Catalysis: These newly synthesized chiral morpholine-based ligands could be screened for their efficacy in a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions. The goal would be to develop highly efficient and selective catalyst systems for the synthesis of other valuable chiral molecules.
Organocatalyst Design: The morpholine nitrogen can be incorporated into organocatalyst designs, such as in proline-derived catalysts, to influence the stereochemical outcome of reactions. nih.gov The inherent chirality of the (R)-3-substituted morpholine core could be exploited to create a new class of effective organocatalysts.
Integration into Continuous Flow Chemistry and Automated Synthesis
Continuous flow chemistry is revolutionizing the synthesis of pharmaceuticals and fine chemicals by offering improved safety, efficiency, and scalability compared to traditional batch processes. whiterose.ac.ukrsc.orgacs.org The integration of the synthesis and derivatization of this compound into continuous flow systems is a promising future direction.
Key areas of development include:
Flow Synthesis of the Morpholine Core: Developing a continuous flow process for the synthesis of the chiral morpholine ring itself would enable on-demand production and facilitate multi-step syntheses. nih.gov This could involve the use of packed-bed reactors with immobilized catalysts or enzymes. whiterose.ac.ukrsc.org
Automated Library Synthesis: Combining continuous flow with automated synthesis platforms would allow for the rapid generation of libraries of diverse morpholine derivatives. chemrxiv.orgmit.edunih.gov By systematically varying the reagents used to react with the aldehyde group of this compound, a large number of compounds can be synthesized and screened for biological activity in a high-throughput manner.
In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system would streamline the entire process, from synthesis to characterization, further accelerating the discovery and development of new chemical entities.
Expanding the Scope of Derivatization and Functionalization
The synthetic utility of this compound lies in the versatility of its functional groups for further chemical modification. The aldehyde is a gateway to a vast array of chemical transformations, and the N-Boc protecting group can be selectively removed to allow for functionalization of the morpholine nitrogen. wikipedia.org
Future research will likely focus on exploring a wider range of derivatization reactions, including:
Reactions of the Aldehyde Group:
Reductive amination: To introduce a variety of amine-containing side chains.
Wittig and related olefination reactions: To form carbon-carbon double bonds and introduce new functional groups.
Addition of organometallic reagents: To create secondary alcohols with new stereocenters.
Multicomponent reactions: To rapidly build molecular complexity in a single step.
Functionalization of the Morpholine Nitrogen:
Deprotection and N-arylation/N-alkylation: To introduce a diverse range of substituents on the nitrogen atom, which is known to be crucial for modulating the biological activity of morpholine-containing compounds. researchgate.net
Synthesis of urea (B33335) and sulfonamide derivatives: To explore different pharmacophoric groups.
Post-Synthetic Modification of the Morpholine Scaffold: Exploring reactions that modify the morpholine ring itself, potentially through C-H functionalization, could lead to novel and structurally complex derivatives. nih.gov
A summary of potential derivatization pathways is presented in Table 2.
Table 2: Potential Derivatization and Functionalization Strategies
| Functional Group | Reaction Type | Potential Outcome |
|---|---|---|
| Aldehyde | Reductive Amination | Introduction of diverse amine side chains. |
| Aldehyde | Wittig Reaction | Formation of alkenes for further functionalization. |
| Aldehyde | Grignard/Organolithium Addition | Creation of secondary alcohols with new stereocenters. |
| N-Boc | Deprotection and N-Arylation | Modulation of biological activity. researchgate.net |
Application in Materials Science or Supramolecular Chemistry
While the primary focus of chiral morpholine derivatives has been in medicinal chemistry, their unique structural and stereochemical features suggest potential applications in materials science and supramolecular chemistry. researchgate.nete3s-conferences.org
Emerging trends in this area may include:
Chiral Polymers and Materials: The incorporation of this compound or its derivatives as chiral monomers could lead to the synthesis of novel polymers with specific properties. e3s-conferences.org These materials could find applications as chiral stationary phases for chromatography, in asymmetric catalysis, or as chiroptical materials.
Supramolecular Assemblies: The ability of the morpholine ring to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for the design of self-assembling systems. nih.govnih.gov By attaching appropriate recognition motifs, this compound derivatives could be used to construct chiral supramolecular architectures such as gels, liquid crystals, or nanotubes.
Functional Materials: The morpholine moiety has been investigated for its role in creating fluorescent pH probes and other sensory materials. mdpi.com The derivatization of this compound could lead to new functional materials with tailored properties for specific sensing applications.
Q & A
Q. What are the key synthetic routes for (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via multi-step routes involving Boc-protection, nucleophilic substitution, and oxidation. For example, analogous morpholine derivatives are synthesized by reacting intermediates like (R)-N-Boc-3-hydroxymethyl-morpholine with oxidizing agents to introduce the oxo-ethyl group . Enantiomeric purity is achieved using chiral catalysts or resolution techniques, such as chiral HPLC. Key steps include:
- Boc protection of the morpholine nitrogen to prevent undesired side reactions.
- Controlled oxidation of hydroxymethyl groups to ketones using agents like pyridinium chlorochromate (PCC).
- Purification via silica gel chromatography or recrystallization to isolate the (R)-enantiomer .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with characteristic peaks for Boc groups (δ ~1.4 ppm for tert-butyl) and ketone protons (δ ~2.1–2.5 ppm) .
- Mass Spectrometry (ESI/APCI+) : Validates molecular weight (e.g., [M+H]+ or [M+Na]+ ions) and detects impurities .
- Chiral HPLC : Essential for verifying enantiomeric excess (ee >99%) using columns like Chiralpak IA/IB and polar mobile phases .
Q. How should researchers optimize storage conditions to maintain compound stability?
- Methodological Answer :
- Store under inert atmosphere (argon/nitrogen) at –20°C to prevent Boc-group hydrolysis or ketone oxidation.
- Avoid exposure to moisture, strong acids/bases, and UV light, which degrade the morpholine ring .
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in the synthesis of this compound?
- Methodological Answer : Regioselectivity arises from steric and electronic effects. For example, Boc protection directs substitution to the less hindered 3-position of the morpholine ring. Computational modeling (DFT calculations) can map transition states to rationalize:
- Preferential oxidation of the hydroxymethyl group over other reactive sites.
- Steric hindrance from the Boc group limiting side reactions .
Experimental validation via kinetic studies (e.g., varying reaction temperatures) and intermediate trapping (e.g., using TEMPO) can confirm proposed mechanisms .
Q. How can researchers resolve contradictions in reported yields for similar morpholine derivatives?
- Methodological Answer : Discrepancies often stem from variations in reaction conditions or purification methods. To address this:
- Replicate procedures with strict control of parameters (e.g., solvent purity, catalyst loading).
- Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry).
- Compare yields post-optimization via statistical analysis (e.g., ANOVA) .
For example, reports 58% yield for a morpholine acetamide derivative after column chromatography, while cites 89% for a similar compound via recrystallization, highlighting purification impact .
Q. What computational strategies predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites. For instance, the ketone group’s electrophilicity can be quantified via Fukui indices .
- Molecular Dynamics (MD) Simulations : Assess conformational stability in solvents (e.g., DCM vs. THF) to optimize reaction media .
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) for pharmacological applications .
Q. How can chiral analysis be improved for low-concentration samples of this compound?
- Methodological Answer :
- Microscale Chiral HPLC : Use columns with sub-2µm particles for enhanced resolution at ng/mL concentrations.
- Circular Dichroism (CD) Spectroscopy : Detect enantiomeric excess via Cotton effects, validated against HPLC data .
- Derivatization : Enhance sensitivity by converting the ketone to a UV-active hydrazone derivative before analysis .
Data Contradiction Analysis
Q. How to interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Contradictions may arise from polymorphic forms or impurities. Researchers should:
- Characterize crystallinity via XRPD to identify polymorphs.
- Measure solubility via shake-flask method (USP guidelines) in solvents like water, ethanol, and hexane.
- Use Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity .
Ethical and Documentation Considerations
Q. What frameworks ensure rigorous documentation of synthetic procedures?
- Methodological Answer : Adopt the PICO framework (Population: compound; Intervention: reaction conditions; Comparison: alternative routes; Outcome: yield/purity) to structure experimental records. Use tools like ELNs (Electronic Lab Notebooks) for traceability, and document:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
